molecular formula C7H6ClFN2O B1380270 3-Chloro-2-fluorobenzohydrazide CAS No. 1504513-20-5

3-Chloro-2-fluorobenzohydrazide

Cat. No. B1380270
CAS RN: 1504513-20-5
M. Wt: 188.59 g/mol
InChI Key: SYRGDYCUESHTPY-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorobenzohydrazide is a chemical compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 . It belongs to the class of benzohydrazides.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a hydrazide group, with chlorine and fluorine substituents on the benzene ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.59 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Synthesis and Antibacterial Activity

3-Chloro-2-fluorobenzohydrazide has been utilized in the synthesis of various compounds with significant antibacterial activities. For example, the synthesis of 2-Aryl-3-(3-Fluorobenzoylamino)-4-Thiazolidinone has shown significant anticancer activity against several cancer cell lines (Li De-jiang, 2013).

Antimicrobial Applications

Several studies have focused on the antimicrobial applications of compounds derived from this compound. Vanadium(V) complexes derived from this compound have demonstrated effective antibacterial activities against a range of bacteria and fungi (Lingjie He et al., 2018).

Herbicidal Activity

The herbicidal potential of compounds synthesized from this compound has been explored, with some compounds showing promising results in preliminary biological tests (Liu Chang-chun, 2006).

Catalytic Properties

Oxidovanadium(V) and Dioxidomolybdenum(VI) complexes of this compound have been synthesized and characterized for their potential catalytic properties, particularly in the field of olefin oxidation (Huanyu Liu et al., 2020).

Organic Synthesis

In organic chemistry, this compound has been used in various synthesis processes, such as the formation of intramolecular C–S bonds using transition metal catalysts (S. Sahoo et al., 2012).

Fluorescent Sensing Applications

Compounds derived from this compound have been evaluated as fluorogenic sensors for metal ions in aqueous solutions, demonstrating selectivity for certain ions like Zn2+ (Shilpa Sharma et al., 2016).

Pharmaceutical Research

In pharmaceutical research, this compound has been used as a building block for the synthesis of various nitrogenous heterocycles, which have significant importance in drug discovery (Soňa Křupková et al., 2013).

Anticancer Studies

Fluorinated Schiff bases derived from this compound have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines (B. N. P. Kumar et al., 2013).

Environmental Applications

This compound has also been involved in environmental studies, such as the degradation of fluorobenzoic acid by Pseudomonas sp., highlighting its potential application in bioremediation processes (A. Schreiber et al., 1980).

properties

IUPAC Name

3-chloro-2-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-5-3-1-2-4(6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRGDYCUESHTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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